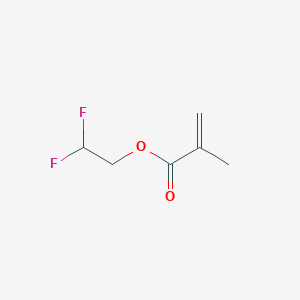

2,2-Difluoroethyl 2-methylprop-2-enoate

Overview

Description

2,2-Difluoroethyl 2-methylprop-2-enoate is an organic compound that belongs to the family of vinyl esters . It is a versatile material that finds applications in various fields due to its unique properties.

Molecular Structure Analysis

The molecular formula of 2,2-Difluoroethyl 2-methylprop-2-enoate is C6H8F2O2 . The exact molecular weight is 150.04900 .Scientific Research Applications

2,2-Difluoroethylation of Heteroatom Nucleophiles

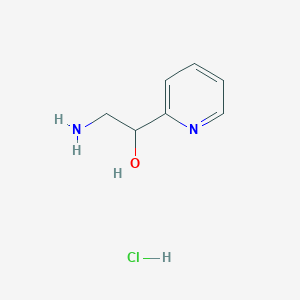

This compound is used in the 2,2-difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy . The 2,2-difluoroethyl group is an important lipophilic hydrogen bond donor in medicinal chemistry, but its incorporation into small molecules is often challenging . This transformation offers a complementary strategy to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles, including the drugs Captopril, Normorphine, and Mefloquine .

Fluorinated Compounds in Materials Science

The importance of fluorinated compounds in materials science is undisputed . The difluoroethyl group has recently become popular as a lipophilic hydrogen bond donor . Incorporation of electronegative fluorine atoms allows for lipophilicity modulation and increases the acidity of the proton, tuning drug target affinity and specificity .

Fluorinated Compounds in Agrochemistry

Fluorinated compounds, including those with the 2,2-difluoroethyl group, play a significant role in agrochemistry . The C–F bonds can impart metabolic stability, making the difluoroethyl group a stable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores .

Fluorinated Compounds in Pharmaceuticals

In the pharmaceutical industry, fluorinated functional groups can be used as a design strategy to create properties that are not found in biologically available molecules and to improve the physicochemical properties of drug compounds .

Construction of 2,2-Difluoro-2,3-Dihydrofurans

A simple and efficient construction of 2-difluoro-2,3-dihydrofurans is reported, which features metal-free and additive-free conditions, high functional group tolerance, and readily accessible starting materials .

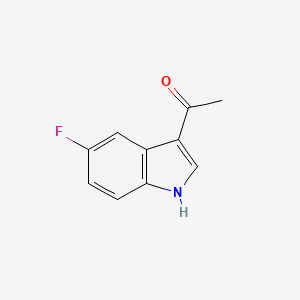

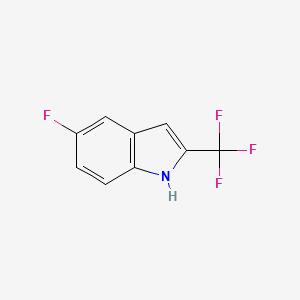

Double Capture of Difluorocarbene

This compound is used in a strategy to construct 3-(2,2-difluoroethyl)-2-fluoroindoles from activated ortho-aminostyrenes with bromodifluoroacetic ethyl ester as the source of difluorocarbene . Through the double capture of difluorocarbene, two different types of fluorine elements are incorporated into the product, simultaneously constructing a C-N bond and two C-C bonds, without the need for transition metals . This reaction has high efficiency and excellent functional group compatibility, and has great potential in the late-stage modification of drug molecules and natural products .

properties

IUPAC Name |

2,2-difluoroethyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c1-4(2)6(9)10-3-5(7)8/h5H,1,3H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHBCZKGLXRLDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557699 | |

| Record name | 2,2-Difluoroethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoroethyl 2-methylprop-2-enoate | |

CAS RN |

116355-49-8 | |

| Record name | 2,2-Difluoroethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

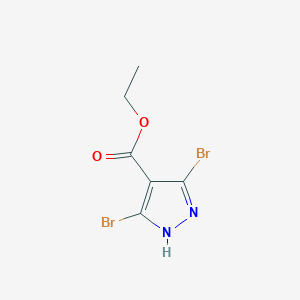

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-](/img/structure/B3030898.png)